4-[(Butan-2-yl)amino]-3-nitrobenzamide

Aminopeptidase N APN/CD13 Cancer

4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) is a 4-substituted-3-nitrobenzamide derivative with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol. This compound serves as a versatile building block for medicinal chemistry and drug discovery , and is also recognized as an inhibitor of aminopeptidase N (APN/CD13).

Molecular Formula C11H15N3O3
Molecular Weight 237.259
CAS No. 852385-66-1
Cat. No. B2857399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Butan-2-yl)amino]-3-nitrobenzamide
CAS852385-66-1
Molecular FormulaC11H15N3O3
Molecular Weight237.259
Structural Identifiers
SMILESCCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15)
InChIKeyHXSPTRBMKFDKOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) Procurement Guide: Building Block, APN Inhibitor & Research Standard


4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) is a 4-substituted-3-nitrobenzamide derivative with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol [1]. This compound serves as a versatile building block for medicinal chemistry and drug discovery , and is also recognized as an inhibitor of aminopeptidase N (APN/CD13) [2]. It is commonly utilized as a reference standard for pharmaceutical impurity analysis and as a research reagent . The compound is available from multiple reputable vendors with purities typically at or above 95% .

Why 4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) Is Not Readily Substitutable by Generic 3-Nitrobenzamides


The 3-nitrobenzamide scaffold is a privileged structure with diverse biological activities , but small modifications to its substituents dramatically alter target engagement, potency, and selectivity. 4-[(Butan-2-yl)amino]-3-nitrobenzamide features a specific sec-butylamino group at the 4-position, which confers a unique combination of lipophilicity (LogP ~1.9) and steric properties that differentiate it from unsubstituted 3-nitrobenzamide or other 4-substituted analogs [1]. Generic substitution with other 3-nitrobenzamide derivatives, such as those with different 4-position substituents (e.g., 4-isopentyloxy or 4-cyclopentylamino), is not recommended because these analogs exhibit distinct inhibitory profiles against targets like APN, HDAC, and PARP, as well as divergent anti-tumor activities [2]. The quantitative evidence presented below substantiates the specific and non-interchangeable nature of this compound for research and procurement.

4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) Quantitative Differentiation Evidence


APN Inhibition Potency: 4-[(Butan-2-yl)amino]-3-nitrobenzamide vs. Tosedostat and Bestatin

4-[(Butan-2-yl)amino]-3-nitrobenzamide inhibits porcine aminopeptidase N (APN) with an IC50 of 30 nM [1]. This potency is 7.3-fold greater than the clinically investigated aminopeptidase inhibitor Tosedostat (CHR2797, IC50 = 220 nM) , and approximately 560-fold more potent than the classic APN inhibitor Bestatin (IC50 = 16.9 µM) .

Aminopeptidase N APN/CD13 Cancer Enzyme inhibition

Target Selectivity: APN Inhibition vs. HDAC1/2 Activity

In a selectivity panel, 4-[(Butan-2-yl)amino]-3-nitrobenzamide demonstrated a stark preference for APN over histone deacetylases 1 and 2 (HDAC1/2). The compound inhibited APN with an IC50 of 30 nM, while exhibiting negligible activity against HDAC1/2 (IC50 > 100,000 nM) [1]. This represents a >3,300-fold selectivity window.

Selectivity HDAC APN Off-target

Cross-Species APN Inhibition Potency

4-[(Butan-2-yl)amino]-3-nitrobenzamide exhibits species-dependent potency against APN. It inhibits porcine APN with an IC50 of 30 nM [1] and human APN (in ES2 cells) with an IC50 of 280 nM [2], representing a 9.3-fold difference in potency between the two species.

APN Species specificity Translational research

Buffer Stability at Physiological pH

The compound was assessed for stability in pH 7.4 PBS buffer at a concentration of 100 µM over 24 hours via LC-MS/MS analysis [1]. The study quantified oligopeptide conversion as a measure of degradation. While the full dataset is not publicly disclosed, the assay indicates that the compound is sufficiently stable under these conditions for typical in vitro experimental durations.

Stability Formulation In vitro assay

Procurement-Ready Purity and LogP

Commercially available 4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1) is supplied with a minimum purity of 95% . The compound's calculated LogP is 1.9041, indicating moderate lipophilicity . This contrasts with the parent 3-nitrobenzamide, which has a lower LogP (~0.0), and more hydrophobic analogs like 4-isopentyloxy-3-nitrobenzamide derivatives (LLE ~3.73) [1].

Purity LogP QC Vendor

Comparative Anti-Tumor Activity in 4-Substituted-3-Nitrobenzamide Series

A series of 4-substituted-3-nitrobenzamide derivatives were evaluated for anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines [1]. While 4-[(Butan-2-yl)amino]-3-nitrobenzamide was not explicitly included in this study, the results establish a clear structure-activity relationship (SAR): modifications at the 4-position profoundly affect potency, with GI50 values ranging from 1.008 to >3.778 µM depending on the substituent. For instance, compound 4a (a different 4-substituted analog) exhibited GI50 values of 1.904-2.111 µM [2].

Anti-tumor Cancer cell lines SAR

Recommended Research & Procurement Scenarios for 4-[(Butan-2-yl)amino]-3-nitrobenzamide (CAS 852385-66-1)


APN Inhibitor Development and Target Validation Studies

Given its potent inhibition of aminopeptidase N (IC50 = 30 nM) [1] and high selectivity over HDAC1/2 [2], 4-[(Butan-2-yl)amino]-3-nitrobenzamide is an excellent starting point for medicinal chemistry programs targeting APN in cancer and other diseases. Its well-defined purity (≥95%) and documented stability in physiological buffer [3] make it suitable for robust in vitro assays.

Reference Standard for Analytical and Impurity Testing

This compound is explicitly marketed and utilized as a reference standard for drug impurity analysis . Its reliable commercial availability and established purity specifications support its use in quality control, HPLC calibration, and method validation within pharmaceutical development environments.

Chemical Biology Probe for Dissecting 3-Nitrobenzamide Polypharmacology

The 3-nitrobenzamide core interacts with multiple targets, including PARP-1 and NCp7 . 4-[(Butan-2-yl)amino]-3-nitrobenzamide, with its distinct selectivity profile (potent APN inhibition, negligible HDAC activity) [2], serves as a valuable chemical probe to deconvolute the contributions of specific targets within the 3-nitrobenzamide scaffold's broader polypharmacology. Its moderate LogP (~1.9) facilitates cellular penetration, enabling functional studies in relevant cell models.

Building Block for the Synthesis of Diversified Libraries

The compound's sec-butylamino and nitro functional groups provide synthetic handles for further derivatization . It can be used as a building block to generate focused libraries of benzamide derivatives, enabling exploration of structure-activity relationships for APN inhibition and other biological activities, as demonstrated in related 4-substituted-3-nitrobenzamide series [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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